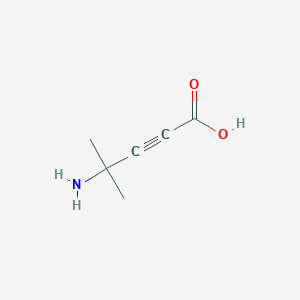

4-Amino-4-methylpent-2-ynoic acid

描述

4-Amino-4-methylpent-2-ynoic acid is a non-proteinogenic amino acid characterized by a triple bond (yne) at the C2 position and a methyl group adjacent to the amino group at C4. Its molecular formula is C₆H₉NO₂ (molecular weight: 127.14 g/mol), as reported in Enamine Ltd's catalog (). The compound's structure, featuring both an amino group and a triple bond, makes it a unique scaffold for studying enzyme inhibition, click chemistry, or metabolic pathway modulation.

属性

IUPAC Name |

4-amino-4-methylpent-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2,7)4-3-5(8)9/h7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTMLVNDQQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methylpent-2-ynoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, and decarboxylation then takes place to yield the desired amino acid .

Industrial Production Methods

Industrial production methods for 4-Amino-4-methylpent-2-ynoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

化学反应分析

Types of Reactions

4-Amino-4-methylpent-2-ynoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

4-Amino-4-methylpent-2-ynoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: The compound may be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Amino-4-methylpent-2-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Molecular docking studies have been carried out to identify the putative binding mode of the compound in these enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Aminopent-2-ynoic Acid

- Molecular Formula: C₅H₇NO₂ ().

- Structural Differences : Lacks the methyl group at C4, resulting in a shorter carbon chain.

- However, the shorter chain may limit binding affinity in biological systems compared to 4-amino-4-methylpent-2-ynoic acid .

(R)-2-Amino-2-methylpent-4-enoic Acid

- Molecular Formula: C₆H₁₁NO₂ ().

- Structural Differences: Features a double bond (ene) at C4 instead of a triple bond (yne) and positions the amino group at C2.

- Implications : The double bond confers lower chemical reactivity compared to triple bonds, making it less suitable for click chemistry. The stereochemistry (R-configuration) may influence chiral recognition in enzyme interactions .

4-Methylpent-2-ynoic Acid

- Molecular Formula : C₆H₈O₂ ().

- Structural Differences: Lacks the amino group, rendering it a simple acetylenic acid.

- Implications: The absence of the amino group eliminates its capacity for hydrogen bonding, reducing its utility in peptide mimetics or biological targeting .

4-Amino-2-methylenebutanoic Acid

- Molecular Formula: C₅H₉NO₂ ().

- Structural Differences: Shorter chain (butanoic acid backbone) with a methylene group at C2 instead of a triple bond.

- Implications: The methylene group introduces planar rigidity, which may stabilize specific conformations in enzyme active sites, but the shorter chain limits structural versatility compared to pent-2-ynoic derivatives .

生物活性

4-Amino-4-methylpent-2-ynoic acid, also known as AMPA, is an organic compound characterized by its amino group, methyl group, and a pent-2-ynoic acid structure. This compound has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its potential biological activities and interactions with enzymes and biomolecules.

The molecular formula of 4-Amino-4-methylpent-2-ynoic acid is C₆H₉NO₂. It can undergo various chemical reactions such as oxidation, reduction, and substitution. The compound is synthesized through methods like amidomalonate synthesis, which involves converting diethyl acetamidomalonate into an enolate ion and subsequently alkylating it with a primary alkyl halide.

The biological activity of 4-Amino-4-methylpent-2-ynoic acid is primarily attributed to its ability to interact with specific enzymes. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing their normal function. Molecular docking studies have identified potential binding modes of the compound with various enzymes.

Enzyme Inhibition

Research indicates that 4-Amino-4-methylpent-2-ynoic acid acts as an enzyme inhibitor. For instance, studies have demonstrated its inhibitory effects on bacterial collagenase, which is crucial for tissue remodeling and has implications in various diseases .

Case Studies

- Inhibition of Collagenase : In a study evaluating the inhibitory activity of various amino acids against bacterial collagenase, 4-Amino-4-methylpent-2-ynoic acid exhibited significant inhibition, suggesting its potential therapeutic applications in conditions involving collagen degradation .

- Molecular Docking Studies : Another study utilized molecular docking to analyze the interaction between 4-Amino-4-methylpent-2-ynoic acid and target enzymes. The results indicated strong binding affinities, supporting its role as a potential enzyme inhibitor.

Comparative Analysis

The following table summarizes the biological activities of 4-Amino-4-methylpent-2-ynoic acid compared to similar compounds:

| Compound Name | Enzyme Inhibition | Binding Affinity | Therapeutic Potential |

|---|---|---|---|

| 4-Amino-4-methylpent-2-ynoic acid | Yes | High | Moderate |

| 2-Amino-5-arylpent-4-ynoic acid | Yes | Moderate | Low |

| 2-Amino-3-methylpent-4-ynoic acid | No | N/A | None |

常见问题

How can reaction conditions be optimized for synthesizing 4-Amino-4-methylpent-2-ynoic acid to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example:

- Temperature: Lower temperatures may reduce side reactions (e.g., alkyne oligomerization), while higher temperatures could accelerate amine coupling.

- Catalysts: Screening transition-metal catalysts (e.g., Cu(I) for alkyne-amine coupling) or organocatalysts can enhance regioselectivity .

- Workflow: Use Design of Experiments (DoE) to identify critical factors. Validate purity via HPLC or LC-MS, referencing literature protocols for similar γ,δ-alkynyl amino acids .

Key Validation Steps:

Compare yields across conditions using gravimetric analysis.

Characterize intermediates via FT-IR to confirm alkyne and amine functional groups.

Cross-reference synthetic routes with SciFinder or Reaxys to identify precedents for analogous compounds .

What spectroscopic techniques are most effective for resolving structural ambiguities in 4-Amino-4-methylpent-2-ynoic acid?

Methodological Answer:

- 1H/13C NMR:

- IR Spectroscopy:

- Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- Mass Spectrometry:

- ESI-MS in positive ion mode to detect [M+H]+. Fragmentation patterns can distinguish regioisomers (e.g., 4-amino vs. 5-amino derivatives) .

Addressing Discrepancies:

- If NMR data conflicts with literature (e.g., unexpected splitting), consider solvent effects (DMSO vs. CDCl3) or pH-dependent protonation states.

Which chromatographic methods are validated for assessing the purity of 4-Amino-4-methylpent-2-ynoic acid in peptide synthesis?

Methodological Answer:

-

HPLC Conditions:

Column Mobile Phase Detection Wavelength Retention Time C18 (5 μm) 0.1% TFA in H2O/MeCN 210 nm ~8–12 min HILIC ACN/NH4HCO3 buffer 220 nm ~6–10 min -

Validation Criteria:

Advanced Tip: Use chiral columns (e.g., Chiralpak IA) to confirm enantiopurity if asymmetric synthesis is employed .

How should stability studies be designed to evaluate degradation pathways under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze at t = 0, 1, 3, and 6 months.

- Monitor degradation via:

- HPLC: New peaks indicating hydrolysis (carboxylic acid → lactone) or oxidation (alkyne → ketone).

- TGA/DSC: Detect moisture uptake or thermal decomposition .

Contingency Planning:

- If degradation exceeds 5% at 40°C, recommend inert-atmosphere storage or lyophilization.

What computational approaches are suitable for elucidating reaction mechanisms involving 4-Amino-4-methylpent-2-ynoic acid?

Methodological Answer:

- DFT Calculations:

- Model transition states for alkyne-amine coupling (e.g., Gibbs free energy barriers).

- Compare with experimental kinetics (e.g., Eyring plot from variable-temperature NMR).

- MD Simulations:

Validation:

- Overlay computed IR spectra with experimental data to confirm mechanistic intermediates.

How can researchers address contradictions in reported biological activity data for derivatives of 4-Amino-4-methylpent-2-ynoic acid?

Methodological Answer:

- Meta-Analysis Framework:

Case Study:

- If one study reports antitumor activity while another does not, verify compound stability in cell culture media via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。